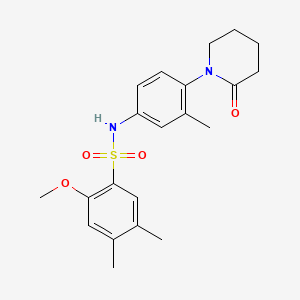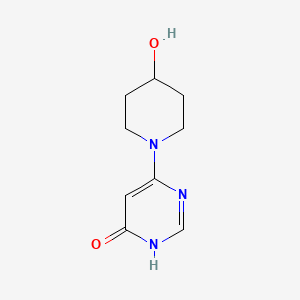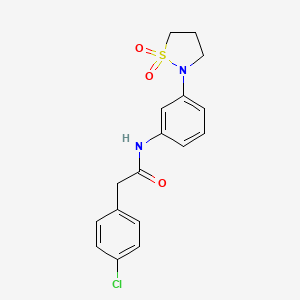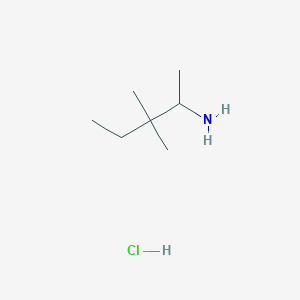
3,3-Dimethylpentan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylpentan-2-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It is a derivative of pentane, which is a hydrocarbon with five carbon atoms. The “3,3-Dimethyl” part of the name indicates that there are two methyl groups attached to the third carbon atom in the pentane chain . The “2-amine” part indicates that there is an amine group (-NH2) attached to the second carbon atom . The hydrochloride indicates that this compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylpentan-2-amine hydrochloride consists of a pentane chain with two methyl groups attached to the third carbon atom and an amine group attached to the second carbon atom . The hydrochloride part of the compound indicates that it forms a salt with hydrochloric acid .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Recycling
Transition metal phosphides, showing catalytic properties similar in context to amines, are highlighted for their role in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. These catalysts, including Ni2P, surpass traditional sulfides in activity, offering insights into the potential catalytic applications of amine-related compounds in environmental and energy-related fields (Oyama et al., 2009).
Environmental Science
Amines play critical roles in carbon capture technologies, where their interaction with CO2 has been extensively studied to mitigate environmental pollution. The review by Ochedi et al. (2020) discusses liquid absorption methods for CO2 capture, focusing on solutions and solvents such as amine-based solutions, highlighting their significance in addressing global warming and other greenhouse gas-related issues. This underscores the environmental relevance of amines and their derivatives, including 3,3-Dimethylpentan-2-amine hydrochloride, in carbon sequestration efforts (Ochedi et al., 2020).
Materials Science
In materials science, amines are crucial for the development of chemically reactive surfaces for biomolecule immobilization and cell colonization. Siow et al. (2006) review plasma methods for generating amine-functionalized surfaces, illustrating the application of amines in creating bio-interactive materials. This research highlights the potential for using compounds like 3,3-Dimethylpentan-2-amine hydrochloride in biomedical engineering and materials science to develop surfaces that support biological functions and interactions (Siow et al., 2006).
Safety and Hazards
The safety information for 3,3-Dimethylpentan-2-amine hydrochloride indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
The primary target of 3,3-Dimethylpentan-2-amine hydrochloride is the adapter protein-2 associated kinase 1 (AAK1) . AAK1 has been identified as a viable target for treating neuropathic pain .
Mode of Action
It is known that potent small-molecule inhibitors of aak1 show efficacy in various rodent pain models
Biochemical Pathways
It is known that AAK1 plays a role in neuropathic pain , but the downstream effects of inhibiting this kinase with 3,3-Dimethylpentan-2-amine hydrochloride require further investigation.
Result of Action
It is known that inhibitors of AAK1 can be effective in treating neuropathic pain , suggesting that 3,3-Dimethylpentan-2-amine hydrochloride may have similar effects
Eigenschaften
IUPAC Name |
3,3-dimethylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-5-7(3,4)6(2)8;/h6H,5,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDCQGEFUUSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

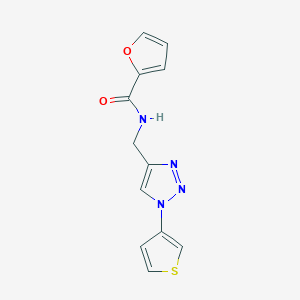


![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
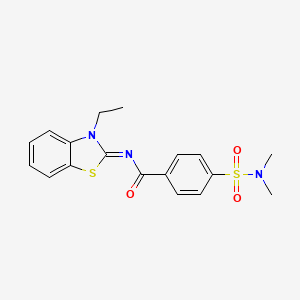
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)
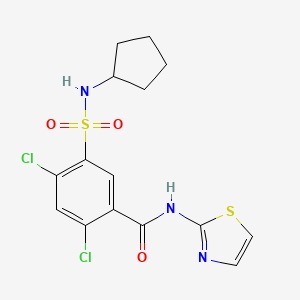
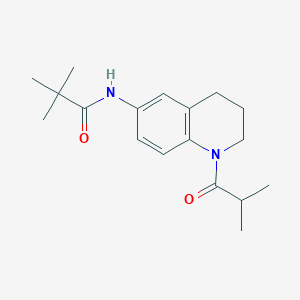
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
